molecular formula C16H17NO4 B5842761 2,3-dimethoxy-N-(2-methoxyphenyl)benzamide

2,3-dimethoxy-N-(2-methoxyphenyl)benzamide

Cat. No. B5842761
M. Wt: 287.31 g/mol
InChI Key: DGEZAUPNNTYLQN-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-methoxyphenyl)benzamide is a synthetic compound that belongs to the class of phenethylamines. It is commonly referred to as 2C-H-5 or 2C-H-5-NMe2 and is used in scientific research for its potential therapeutic properties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Antipsychotic Potential

2,3-Dimethoxy-N-(2-methoxyphenyl)benzamide and its related compounds have been studied for their potential as antipsychotic agents. For instance, a study highlighted the synthesis and evaluation of these compounds, noting their antidopaminergic properties and potential for reducing extrapyramidal side effects commonly associated with antipsychotic medications (Högberg et al., 1990).

Anti-Diabetic Effects

Research has also indicated the anti-diabetic potential of derivatives of 2,3-dimethoxy-N-(2-methoxyphenyl)benzamide. A study discovered a derivative that significantly increased glucose uptake in muscle cells and enhanced the expression of proteins related to glucose uptake improvement, suggesting its potential as an anti-diabetic substance (Hwang et al., 2015).

Anti-Obesity Properties

The same compound group has been explored for its effects on adipogenesis suppression. One study found that a derivative effectively inhibited the differentiation of cells into fat cells and reduced the expression of enzymes involved in fat synthesis, indicating its potential as an anti-obesity agent (Hwang et al., 2014).

Antioxidant and Antibacterial Activities

Some derivatives of 2,3-dimethoxy-N-(2-methoxyphenyl)benzamide have been synthesized and evaluated for their antioxidant and antibacterial activities. A study highlighted the synthesis of novel compounds and their effective antioxidant properties, including free radical scavenging and metal chelating activities. These compounds also demonstrated antibacterial activity against various bacterial strains, suggesting their potential for diverse biomedical applications (Yakan et al., 2020).

properties

IUPAC Name

2,3-dimethoxy-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-9-5-4-8-12(13)17-16(18)11-7-6-10-14(20-2)15(11)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZAUPNNTYLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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